

Application Notes & Protocols: StabilityIndicating Assay Method for Terazosin Drug Substance

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Compound of Interest		
Compound Name:	Terazosin Impurity H-d8	
Cat. No.:	B15145118	Get Quote

Introduction

Terazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic blocker, primarily used in the management of hypertension and benign prostatic hyperplasia.[1] To ensure the quality, safety, and efficacy of a drug product, it is crucial to establish its stability profile. A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Terazosin drug substance, including forced degradation studies and method validation as per the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways of a drug substance and to demonstrate the specificity of the analytical method.[2] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.

1.1. Experimental Protocol for Forced Degradation

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The following protocols outline the procedures for subjecting Terazosin to different stress conditions. The goal is to achieve partial degradation of the drug substance (typically 10-30%). [3]

- · Acid Hydrolysis:
 - Accurately weigh and dissolve Terazosin in 0.1 N Hydrochloric acid.
 - Reflux the solution at 40°C for 48 hours.[3]
 - After the specified time, cool the solution to room temperature.
 - Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.
 - Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
- Alkaline Hydrolysis:
 - Accurately weigh and dissolve Terazosin in 0.1 N Sodium Hydroxide.
 - Reflux the solution at 40°C for 10 hours.[3]
 - After the specified time, cool the solution to room temperature.
 - Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric acid.
 - Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
- Oxidative Degradation:
 - Accurately weigh and dissolve Terazosin in a solution of 30% hydrogen peroxide (H₂O₂).
 [3]
 - Keep the solution at 40°C for 5 days.[3]

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 After the specified time, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

• Thermal Degradation:

- Place the solid Terazosin drug substance in a stability chamber maintained at 40°C with 75% relative humidity for 5 days.[3]
- After the specified time, dissolve an accurately weighed amount of the stressed sample in the mobile phase.
- Dilute to a suitable concentration for HPLC analysis.
- Photolytic Degradation:
 - Expose a solution of Terazosin to UV light for 5 days.[3]
 - After the specified time, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

1.2. Summary of Forced Degradation Results

The following table summarizes the typical results obtained from the forced degradation studies of Terazosin.



Stress Condition	Reagent/Condi tion	Duration	% Degradation	No. of Degradants
Acid Hydrolysis	0.1 N HCl	48 hours at 40°C	~15-25%	1 major
Alkaline Hydrolysis	0.1 N NaOH	10 hours at 40°C	~10-20%	1 major
Oxidative Degradation	30% H2O2	5 days at 40°C	~20-30%	Multiple
Thermal Degradation	40°C / 75% RH	5 days	No significant degradation	-
Photolytic Degradation	UV Light	5 days	~5-15%	1-2 minor

Note: The percentage of degradation is an approximate range and may vary depending on the specific experimental conditions. Under acidic and alkaline stress, a primary degradant has been identified as 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[3] Oxidative stress can lead to the formation of multiple degradation products.[4]

Stability-Indicating HPLC Method

This section details the chromatographic conditions and validation of the HPLC method for the quantitative determination of Terazosin in the presence of its degradation products.

2.1. Chromatographic Conditions

A reversed-phase HPLC method is commonly employed for the analysis of Terazosin.[5][6][7]

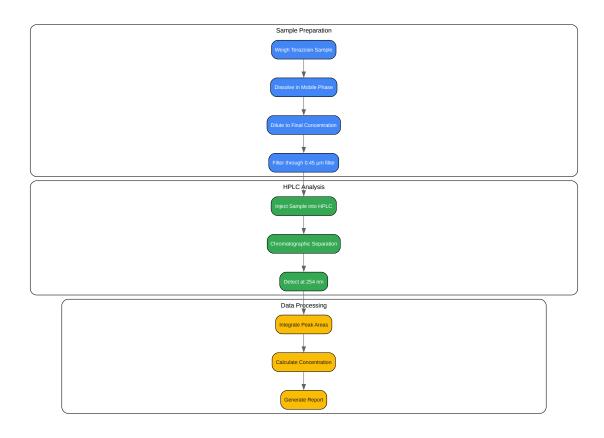


Parameter	Condition
Column	Kromasil C18 (250 x 4.6 mm, 5.0 μm)[5][6][7]
Mobile Phase	Acetonitrile: 10 mM Ammonium Acetate[5][6][7] (Gradient elution may be required to separate all degradation products)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm[5][6][7]
Injection Volume	20 μL
Column Temperature	Ambient

2.2. Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for analyzing a Terazosin sample using the stability-indicating HPLC method.





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Caption: Workflow for Terazosin analysis by HPLC.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

3.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The specificity of this method is demonstrated by the separation of the Terazosin peak from the peaks of the degradation products generated during the forced



degradation studies. The chromatograms of the stressed samples should show that the Terazosin peak is well-resolved from any other peaks.

3.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6] A series of standard solutions of Terazosin are prepared and injected into the HPLC system. The peak area is then plotted against the concentration, and a linear regression analysis is performed.

Parameter	Result
Linearity Range	2 - 500 μg/mL[5][6][7]
Correlation Coefficient (r²)	> 0.999[6]
Regression Equation	y = mx + c (where y is peak area and x is concentration)[6]

3.3. Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[6] It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Precision Type	Acceptance Criteria (%RSD)
Repeatability (Intra-day)	≤ 2.0%
Intermediate Precision (Inter-day)	≤ 2.0%

3.4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6] It is often determined by performing recovery studies, where a known amount of pure drug is spiked into a placebo formulation or a sample solution.



Spiking Level	Acceptance Criteria (% Recovery)
80%	98.0 - 102.0%
100%	98.0 - 102.0%
120%	98.0 - 102.0%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Parameter	Method	Typical Value
LOD	Based on Signal-to-Noise ratio (3:1)	~0.5 μg/mL
LOQ	Based on Signal-to-Noise ratio (10:1)	~1.5 μg/mL

System Suitability

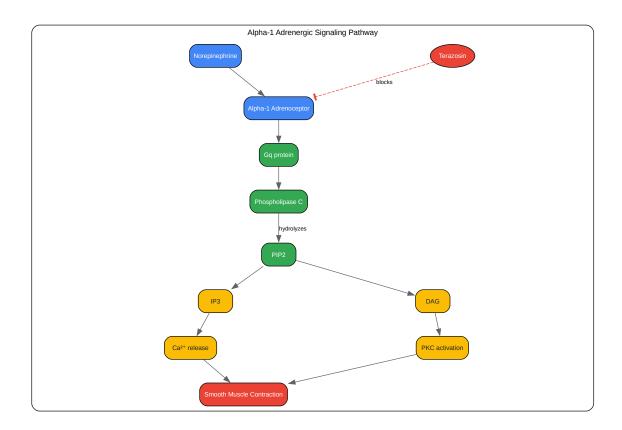
Before performing any analysis, the suitability of the chromatographic system must be verified. This is done by injecting a standard solution multiple times and evaluating certain parameters.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
%RSD of Peak Areas (for 6 injections)	≤ 2.0%

Signaling Pathway and Mechanism of Action of Terazosin



Terazosin is a selective alpha-1 adrenoceptor antagonist. Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels and the prostate.[1] This action results in a reduction in blood pressure and an improvement in urinary flow in patients with benign prostatic hyperplasia. The diagram below illustrates the signaling pathway affected by Terazosin.



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Caption: Terazosin's mechanism of action.

Conclusion

The described stability-indicating HPLC method is specific, linear, precise, and accurate for the determination of Terazosin in the presence of its degradation products. The forced degradation studies provide valuable insight into the stability of the Terazosin drug substance under various stress conditions. This comprehensive protocol can be effectively utilized by researchers,



scientists, and drug development professionals for routine quality control and stability testing of Terazosin.

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